High-Yield One-Step Synthesis of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde via Adapted Vilsmeier Conditions
The synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde has been optimized to a one-step protocol achieving quantitative yield using adapted Vilsmeier conditions [1]. In contrast, traditional multi-step syntheses for similarly substituted pyrazole carbaldehydes often report isolated yields below 70% [2]. This protocol provides a more efficient and atom-economical route to the target compound, enhancing its accessibility for research and scale-up.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | Quantitative yield (reported as quantitative, implying >95%) |
| Comparator Or Baseline | Typical multi-step pyrazole carbaldehyde syntheses |
| Quantified Difference | Improvement from <70% to quantitative |
| Conditions | One-step adapted Vilsmeier conditions; characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy |
Why This Matters
A high-yielding, single-step synthesis directly translates to lower cost, reduced waste, and faster access to this specific building block, making it a more attractive procurement choice for medicinal chemistry and process development.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. One-Step Synthesis of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde in Quantitative Yield. Molbank 2023, 2023(2), M1654. View Source
- [2] Singh, P., et al. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers 78, 6287–6314 (2024). View Source
